molecular formula C19H20N6O3 B2697037 N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396749-19-1

N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2697037
CAS No.: 1396749-19-1
M. Wt: 380.408
InChI Key: YWGRVXCKAXYIJR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide is a potent, cell-permeable small molecule inhibitor designed to target Focal Adhesion Kinase (FAK), a key non-receptor tyrosine kinase. FAK signaling is a critical node in cellular processes such as proliferation, migration, and survival, and its overexpression is strongly linked to tumor progression, metastasis, and therapeutic resistance in various cancers [https://www.nature.com/articles/nrc2572]. This compound functions by competitively binding to the ATP-binding pocket of FAK, thereby autophosphorylation at Tyr397 and subsequent downstream signaling through pathways like PI3K/AKT and RAS-MAPK [https://www.cell.com/cancer-cell/fulltext/S1535-6108(15)00213-9]. Its primary research value lies in its utility as a precise chemical probe to dissect the role of FAK in the tumor microenvironment, including its effects on cancer cell invasiveness, cancer stem cell maintenance, and the modulation of tumor-associated fibroblasts. Researchers employ this inhibitor in vitro and in vivo to investigate mechanisms of angiogenesis and to explore combination therapies that can overcome resistance to conventional chemotherapeutic agents [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4522956/]. By enabling the selective inhibition of FAK signaling, this compound provides a powerful tool for validating FAK as a therapeutic target and for advancing the development of novel anti-cancer strategies.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[(2-methylbenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-13-5-3-4-6-16(13)18(26)21-14-7-9-15(10-8-14)25-23-17(22-24-25)19(27)20-11-12-28-2/h3-10H,11-12H2,1-2H3,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGRVXCKAXYIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the cyclization of nitriles with azides under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles in solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic or inhibit biological processes. The methoxyethyl and methylbenzamido groups may enhance its binding affinity and selectivity for certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Biological Activity (if reported)
N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide Tetrazole Methoxyethyl, benzamido phenyl Not explicitly reported
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid () Boronic acid Methoxyethyl phenoxy methyl Fungal histone deacetylase inhibition
5-Phenyl-1,2,4-triazole-3(4H)-thiones () 1,2,4-Triazole Sulfonyl phenyl, difluorophenyl Anticancer (IC₅₀: 1.61–1.98 µg/mL)
Thiadiazole derivatives () 1,3,4-Thiadiazole Chlorobenzylidene, methylphenyl Insecticidal, fungicidal
Isoxazole carboxamides () Isoxazole Methylthiophene, diethylaminophenyl Anticancer (HepG-2 cell line)
Key Observations:
  • Tetrazole vs.
  • Methoxyethyl Group : This substituent, shared with the boronic acid inhibitor in , may enhance solubility compared to methyl or halogenated groups in triazoles () .
  • Benzamido Phenyl Group : Similar to sulfonyl phenyl groups in , this moiety could facilitate π-π stacking interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxyethyl group likely increases hydrophilicity compared to methylphenyl substituents in thiadiazoles () or halogenated triazoles ().
  • LogP Predictions : Estimated LogP values (via computational tools) would be lower than those of halogenated analogs (e.g., difluorophenyl in ), aligning with improved bioavailability .

Biological Activity

N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C_{17}H_{20}N_{6}O_{2}
  • Molecular Weight : 344.39 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, highlighting its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

Studies have indicated that compounds containing tetrazole moieties exhibit significant anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

  • Case Study : In a study conducted by researchers, the compound was tested for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated macrophages. Results showed a dose-dependent reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Molecular docking studies suggest that the compound binds effectively to the active sites of key enzymes involved in cancer cell proliferation.

Pharmacological Studies

The following table summarizes key findings from pharmacological studies on this compound:

Study TypeFindings
Cytotoxicity AssaySignificant cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines
Anti-inflammatory AssayReduced TNF-α production in LPS-stimulated macrophages
Molecular DockingHigh binding affinity for caspase enzymes, indicating potential for apoptosis induction

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide and tetrazole rings can significantly influence potency and selectivity.

Key SAR Insights:

  • Substituent Effects : The presence of electron-donating groups enhances binding affinity to target enzymes.
  • Tetrazole Ring : Essential for biological activity; modifications can lead to altered pharmacokinetics.

Q & A

Basic: What synthetic methodologies are reported for the preparation of N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide?

Answer:
The compound is synthesized via multi-step reactions involving:

Intermediate preparation : Starting with tert-butyl carbamate derivatives (e.g., tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate), followed by coupling reactions under reflux in solvents like toluene or DMF. Triethylamine is often used as a base to neutralize byproducts .

Purification : Silica gel column chromatography with eluents such as ethyl acetate/methanol or reverse-phase C18 columns (acetonitrile/water) yields the final product. Reported yields range from 88% to 96% depending on intermediates .

Critical parameters : Reaction temperatures (e.g., 100°C for alkylation steps), stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to bromoethanol), and inert atmospheres (nitrogen) are essential for reproducibility .

Basic: Which analytical techniques are validated for characterizing this compound, and what key data should researchers expect?

Answer:
Standard analytical protocols include:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : A molecular ion peak at m/z 1011 [M+H]⁺ confirms the molecular weight. Variants may show m/z 428 [M+H]⁺ for intermediates .
  • HPLC (High-Performance Liquid Chromatography) : Retention times of 1.01 minutes (condition SQD-FA05) or 0.61 minutes (same condition) are typical. Deviations >5% suggest impurities or isomer formation .
  • Nuclear Magnetic Resonance (NMR) : While not explicitly detailed in the evidence, analogous compounds require ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethyl and tetrazole groups) .

Advanced: How can researchers optimize purification to address low yields or impurities in the final product?

Answer:
Key strategies include:

  • Column chromatography optimization : Adjusting the polarity of eluents (e.g., increasing methanol content in ethyl acetate) improves separation of polar intermediates. For reverse-phase C18 columns, gradient elution (10–90% acetonitrile in water) enhances resolution .
  • Solvent selection : Use aprotic solvents (DMF, THF) during coupling steps to minimize side reactions. Post-reaction, quenching with methanol or aqueous sodium hydroxide neutralizes acidic byproducts .
  • Crystallization trials : If chromatography fails, recrystallization in ethanol/water mixtures (for intermediates) or ethyl acetate/hexane (final product) may improve purity .

Advanced: How should researchers resolve contradictions in LCMS or HPLC data across experimental batches?

Answer:
Systematic troubleshooting steps involve:

Instrument calibration : Verify LCMS and HPLC systems with standard reference compounds (e.g., USP-grade caffeine) to ensure detector sensitivity and column integrity .

Sample preparation : Ensure consistent dissolution solvents (e.g., DMSO or acetonitrile) and concentrations. Particulates or incomplete dissolution can skew retention times .

Isomer analysis : If unexpected peaks appear, perform 2D-NMR (COSY, NOESY) to detect regioisomers or stereoisomers. For example, tetrazole tautomerism (1H- vs 2H-forms) may require pH-controlled HPLC .

Advanced: What pharmacological profiling strategies are applicable to study this compound’s bioactivity?

Answer:
While direct bioactivity data for this compound is not provided in the evidence, extrapolation from structural analogs suggests:

  • In vitro assays : Screen for kinase inhibition (e.g., Src/Abl kinases) using fluorescence polarization assays, as seen in tetrazole-based kinase inhibitors .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Co-incubate with NADPH and monitor parent compound depletion via LCMS .
  • In vivo models : For lead optimization, employ rodent models of inflammation or oncology (e.g., adjuvant-induced arthritis in rats) with dose-ranging studies (e.g., 0.9–30 mg/kg) to establish ED₅₀ values .

Advanced: How can computational modeling aid in understanding this compound’s structure-activity relationships (SAR)?

Answer:

  • Docking studies : Model interactions between the tetrazole-carboxamide moiety and target proteins (e.g., glucocorticoid receptors) using software like AutoDock Vina. Prioritize residues forming hydrogen bonds with the methoxyethyl group .
  • QSAR (Quantitative SAR) : Use logP, polar surface area, and H-bond donor/acceptor counts to predict permeability (e.g., Blood-Brain Barrier penetration) .
  • ADMET prediction : Tools like SwissADME can forecast solubility, CYP inhibition, and plasma protein binding, guiding synthetic modifications (e.g., replacing methylbenzamido with halogenated groups) .

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